molecular formula C8H20Cl2N2O B1532714 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride CAS No. 864655-27-6

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride

Cat. No.: B1532714
CAS No.: 864655-27-6
M. Wt: 231.16 g/mol
InChI Key: DGPUINMSKCVTOA-UHFFFAOYSA-N
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Description

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Safety and Hazards

The safety information for “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with an appropriate alkylating agent, followed by the introduction of an amino group and subsequent conversion to the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride can be compared with other piperidine derivatives, such as:

  • 2-(Methyl-piperidin-4-yl-amino)acetic acid dihydrochloride
  • 2-(Methyl-piperidin-4-yl-amino)acetamide dihydrochloride
  • Methyl 2-(methyl-piperidin-4-yl-amino)acetate dihydrochloride

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular research and industrial applications.

Properties

IUPAC Name

2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(6-7-11)8-2-4-9-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPUINMSKCVTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
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